molecular formula C6H9F2NaO2S B8057195 Sodium 4,4-difluorocyclohexane-1-sulfinate

Sodium 4,4-difluorocyclohexane-1-sulfinate

Cat. No.: B8057195
M. Wt: 206.19 g/mol
InChI Key: YVVCXFAMBAWLEV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Fluorinated Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds, organic compounds containing a carbon-sulfur bond, are integral to both nature and the field of chemistry. wikipedia.org Their applications are vast, ranging from life-saving antibiotics like penicillin and sulfa drugs to their presence in essential amino acids such as cysteine and methionine. wikipedia.org The study of these compounds, known as organosulfur chemistry, focuses on their synthesis and properties. wikipedia.org

The strategic introduction of fluorine atoms into organic molecules, a field known as organofluorine chemistry, imparts unique chemical and physical properties. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, and fluorine's high electronegativity can significantly alter a molecule's reactivity, stability, and biological characteristics. wikipedia.org Consequently, organofluorine compounds are widely used as pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org

The convergence of these two fields in the form of fluorinated organosulfur compounds has created a class of molecules with significant potential in modern organic synthesis. The presence of fluorine can modulate the properties of the sulfur-containing functional group, leading to novel reactivity and applications. nih.gov Research in this area has led to the development of unique reagents and building blocks for creating complex molecules. For instance, novel fluorinated organosulfur compounds have been synthesized to study the cleavage of carbon-sulfur bonds, a process relevant to the petroleum industry. nih.gov The development of methods to create sulfonyl fluorides, key intermediates in chemical synthesis, further highlights the importance of this class of compounds. organic-chemistry.org

Strategic Importance of Sulfinate Salts as Versatile Synthetic Intermediates and Reagents

Sulfinate salts (RSO₂M), particularly sodium sulfinates (RSO₂Na), have gained considerable attention as exceptionally versatile building blocks in organic synthesis. rsc.orgresearchgate.net Compared to more traditional reagents like sulfonyl chlorides, sulfinate salts are generally odorless, stable on the benchtop, and easy to handle, making them highly practical for a wide range of chemical transformations. rsc.org Although only a limited number are commercially available, they can often be readily prepared from inexpensive starting materials like sulfonyl chlorides. rsc.orgnih.gov

The synthetic utility of sulfinate salts stems from their diverse reactivity. Depending on the reaction conditions, they can function as sulfonylating (RSO₂–), sulfinylating (RSO–), or sulfenylating (RS–) agents. nih.govrsc.org This flexibility allows them to participate in the formation of numerous crucial chemical bonds, including carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.orgrsc.org As a result, they are instrumental in the synthesis of a variety of valuable organosulfur compounds, such as:

Sulfones researchgate.net

Sulfonamides researchgate.netrsc.org

Thiosulfonates rsc.orgrsc.org

Sulfides rsc.org

Recent advancements have expanded their applications to include photoredox catalytic transformations and site-selective C–H sulfonylation, demonstrating their continued importance in developing innovative synthetic methodologies. rsc.orgrsc.org Their ability to act as both nucleophilic and electrophilic partners adds to their functional versatility in cross-coupling reactions. concordia.caresearchgate.net

Rationale for Dedicated Research on Sodium 4,4-Difluorocyclohexane-1-sulfinate in Organic Chemistry

The focus on this compound, also known as Baran DFHS-Na Reagent, stems from its unique structure, which combines a versatile sulfinate salt with a geminally difluorinated cyclohexyl ring. sigmaaldrich.com This compound is part of a modern toolbox of reagents designed for the late-stage functionalization of complex molecules, particularly nitrogen-containing heterocycles. sigmaaldrich.com

The rationale for dedicated research into this specific compound is multifaceted:

Introduction of Fluorinated Moieties: The 4,4-difluorocyclohexyl group is a desirable motif in medicinal chemistry and materials science. The gem-difluoro group can significantly impact a molecule's conformational properties, metabolic stability, and binding affinity to biological targets. This reagent provides a direct method for incorporating this valuable fluorinated aliphatic ring into various molecular scaffolds.

Radical Generation: Fluorinated sulfinates can serve as precursors to alkyl radicals. nih.gov Under specific conditions, such as photoredox catalysis, they can extrude sulfur dioxide (SO₂) to generate the corresponding gem-difluorinated alkyl radical, which can then engage in a variety of carbon-carbon bond-forming reactions. nih.gov

Late-Stage Functionalization: The ability to introduce the 4,4-difluorocyclohexyl group into already-formed complex molecules (late-stage functionalization) is a powerful strategy in drug discovery. It allows for the rapid diversification of lead compounds to explore structure-activity relationships. sigmaaldrich.com The reagent's utility in C-H activation and C-C bond formation reactions makes it particularly suitable for this purpose. sigmaaldrich.comsigmaaldrich.com

The specific properties of this compound are summarized in the table below.

Chemical Properties of this compound
CAS Number1622013-58-4 sigmaaldrich.comsigmaaldrich.com
Molecular FormulaC₆H₉F₂NaO₂S sigmaaldrich.comcymitquimica.com
Molecular Weight206.19 g/mol sigmaaldrich.com
SynonymBaran DFHS-Na Reagent sigmaaldrich.com
Physical FormPowder sigmaaldrich.comsigmaaldrich.com
Melting Point290-295 °C sigmaaldrich.comsigmaaldrich.com
Key Reaction SuitabilityC-C Bond Formation, C-H Activation sigmaaldrich.comsigmaaldrich.com

Properties

IUPAC Name

sodium;4,4-difluorocyclohexane-1-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2S.Na/c7-6(8)3-1-5(2-4-6)11(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVCXFAMBAWLEV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1S(=O)[O-])(F)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactivity Pathways Involving Sodium 4,4 Difluorocyclohexane 1 Sulfinate

Fundamental Reactivity Modes of Fluorinated Sulfinates

Sodium sulfinates are recognized as exceptionally versatile building blocks in organic chemistry due to their ability to exhibit flexible reactivity profiles. rsc.org Depending on the reaction conditions, these compounds can function as nucleophiles, electrophiles, or radical precursors. rsc.orgnih.gov The combination of sulfur and fluorine within the same molecule creates a unique chemical character that can be finely tuned. tandfonline.com

Table 1: Reactivity Modes of Fluorinated Sulfinates

Reactivity Mode Description Typical Transformations
Nucleophilic The sulfinate anion acts as a nucleophile, attacking various electrophilic centers. rsc.orgnih.gov Formation of S-S bonds (thiosulfonates), S-N bonds (sulfonamides), and S-C bonds (sulfones). rsc.orgnih.gov
Electrophilic Under specific oxidative conditions or with certain reagents, the sulfur atom can become electron-deficient and react with nucleophiles. rsc.orgnih.gov Used in trifluoromethylthiolation and trifluoromethylsulfinylation reactions. nih.gov

| Radical | Through single-electron transfer (SET) processes, sulfinates generate sulfonyl radicals, which can then participate in further reactions or extrude sulfur dioxide to form alkyl radicals. rsc.orgnih.govresearchgate.net | C-H functionalization, photoredox catalysis, and multicomponent reactions. rsc.orgresearchgate.net |

The most classical role of a sulfinate salt is that of a nucleophile. The sulfinate anion can attack an electrophilic sulfur atom, such as in a disulfide or thiol, to form thiosulfonates (S-S bond formation). rsc.orgnih.gov Similarly, it can react with electrophilic nitrogen sources in oxidative amination reactions to yield sulfonamides (S-N bond formation). rsc.org The nucleophilic attack on carbon electrophiles leads to the formation of sulfones (S-C bond formation). acs.org These reactions showcase the sulfinate as a soft nucleophile, readily participating in coupling processes to construct a variety of organosulfur compounds. rsc.orgnih.gov

While inherently nucleophilic, fluorinated sulfinates can be induced to exhibit electrophilic character. rsc.orgnih.gov This "umpolung" or reversal of polarity typically requires specific activators or reaction conditions. acs.org For instance, in the presence of reagents like diethyl phosphite (B83602) and trimethylsilyl (B98337) chloride, fluoroalkyl sulfinate salts can generate electrophilic species such as RFS+, which are capable of engaging in electrophilic thiolation reactions. nih.gov This dual reactivity allows for a broader scope of synthetic transformations beyond what their innate nucleophilicity would suggest. tandfonline.comrsc.org

A significant advancement in the application of fluorinated sulfinates has been their use as precursors for alkyl radicals. nih.govresearchgate.net This pathway is distinct from their direct use as sulfonylating agents. nih.gov The generation of radicals from sulfinates can be achieved through various methods, including photoredox catalysis. researchgate.netresearchgate.net In many modern applications, the process is initiated by the formation of an electron donor-acceptor (EDA) complex. nih.govresearchgate.net For example, sulfinates can form an EDA complex with transiently formed iminium ions, and upon exposure to visible light, a single-electron transfer (SET) occurs, generating a sulfonyl radical. nih.govresearchgate.net

The key advantage of using gem-difluorinated sulfinates, such as Sodium 4,4-difluorocyclohexane-1-sulfinate, lies in their ability to act as an "upgrading-mask." nih.govresearchgate.net While the generation of sulfonyl radicals is a well-established strategy, their subsequent evolution into less stable alkyl radicals via sulfur dioxide extrusion can be challenging. nih.gov The presence of the gem-difluoro moiety facilitates this extrusion, making these sulfinates effective sources of alkyl radicals for subsequent bond-forming reactions. nih.govresearchgate.net

The extrusion of sulfur dioxide (SO₂) is a critical step that transforms a sulfonyl radical into a more reactive alkyl radical. nih.gov This process is a type of cheletropic extrusion, a reaction where two sigma bonds to a single atom are broken concurrently. wikipedia.org In the context of the Ramberg–Bäcklund reaction, which converts α-halo sulfones to alkenes, a similar SO₂ extrusion occurs from an unstable episulfone intermediate and is considered a concerted process. wikipedia.org For sulfonyl radicals generated from sulfinates, the C–S bond cleaves, releasing the stable SO₂ molecule and the desired alkyl radical. nih.gov This desulfonylation is often the rate-determining step and is thermodynamically driven by the formation of the gaseous SO₂. wikipedia.org The utility of SO₂ surrogates in synthesis highlights the importance of controlled release of this molecule in chemical transformations. ethernet.edu.et

Radical Generation and Reactivity from Fluorinated Sulfinates

Detailed Reaction Mechanisms Involving this compound

This compound is specifically designed as a tool for late-stage functionalization, particularly through radical-based C-H activation. sigmaaldrich.comsigmaaldrich.com Its reactivity is centered on its ability to serve as a clean and efficient source of the 4,4-difluorocyclohexyl radical. The reaction mechanism leverages the principles of radical generation and subsequent sulfur dioxide extrusion discussed previously. The gem-difluorinated structure is critical to the success of this process. nih.govresearchgate.net

Table 2: Key Mechanistic Steps in Radical Generation from this compound

Step Description Key Intermediates
1. Activation / EDA Complex Formation The sulfinate acts as an electron donor, forming an electron donor-acceptor (EDA) complex with a suitable electron acceptor (e.g., a transient iminium ion). nih.govresearchgate.net EDA Complex
2. Single-Electron Transfer (SET) Upon photo-irradiation, a single-electron transfer occurs from the sulfinate to the acceptor within the EDA complex. nih.govresearchgate.net Sulfonyl Radical
3. C-S Bond Cleavage / SO₂ Extrusion The resulting 4,4-difluorocyclohexanesulfonyl radical rapidly undergoes C-S bond cleavage, extruding a molecule of sulfur dioxide. nih.govwikipedia.org 4,4-difluorocyclohexyl radical, SO₂

| 4. Radical Trapping | The highly reactive 4,4-difluorocyclohexyl radical is intercepted by a substrate (e.g., an enal or heteroarene) to form a new C-C bond. sigmaaldrich.comresearchgate.net | Functionalized Product |

The pivotal event in the reactivity of this compound as a radical precursor is the cleavage of the carbon-sulfur bond. nih.gov This process is initiated by the one-electron oxidation of the sulfinate anion (RSO₂⁻) to the corresponding sulfonyl radical (RSO₂•). This oxidation can be triggered photochemically, often within an EDA complex. researchgate.net

Once formed, the 4,4-difluorocyclohexanesulfonyl radical is poised for fragmentation. The C-S bond cleaves homolytically, yielding two products: the thermodynamically stable sulfur dioxide molecule and the desired 4,4-difluorocyclohexyl radical. nih.govwikipedia.org

RSO₂• → R• + SO₂

Polarity Transduction Phenomena in Fluorinated Sulfur Systems

A key challenge in organic synthesis is overcoming the inherent polarity matching requirements in reactions like the addition of radicals to alkenes. Typically, nucleophilic alkyl radicals react readily with electron-deficient alkenes, but not with electron-rich ones. However, a "polarity transduction" strategy can formally overcome this electronic mismatch. researchgate.netnih.gov This approach utilizes a functional group that converts the mismatched polarity of a system into a matched one, enabling otherwise disfavored reactions. nih.gov

In the context of fluorinated sulfur systems, sulfonium (B1226848) ions, which can be generated from sulfinate precursors, are ideal candidates for acting as polarity transducers. nih.gov For instance, vinyl sulfonium salts, which are electron-deficient, can accept nucleophilic carbon-centered radicals. nih.govacs.orgrsc.org This process involves the radical adding to the vinyl group to form a radical cation intermediate. rsc.org Subsequent reduction and nucleophilic displacement of the sulfonium group yield products that are inaccessible through traditional, electronically mismatched pathways. nih.govrsc.org This strategy effectively reverses the normal reactivity, allowing for the functionalization of complex molecules. nih.gov The gem-difluoro group in this compound polarizes the adjacent carbon atoms, influencing the stability and reactivity of such intermediates and making the sulfinate a valuable precursor for these advanced transformations. nih.gov

Broader Mechanistic Studies of Organosulfur Reactions Relevant to Fluorinated Sulfinates

The reactions of sulfinates and their derivatives proceed through a variety of key, often transient, intermediates that dictate the final product. Understanding these intermediates is crucial for controlling reaction pathways.

One of the most significant intermediates in organosulfur chemistry is the thionium (B1214772) ion , which is central to the Pummerer rearrangement. acs.org This reaction typically involves the conversion of a sulfoxide (B87167) (often formed from a sulfinate) with an acid anhydride (B1165640) into an α-substituted sulfide (B99878). acs.orgwikipedia.org The process begins with the acylation of the sulfoxide to form an acetoxysulfonium ion or a related sulfonium cation. numberanalytics.comcdnsciencepub.com This is followed by an elimination step to generate the electrophilic thionium ion, which is then trapped by a nucleophile. acs.orgnumberanalytics.com The recognition that thionium ions can be trapped by various intermolecular and intramolecular nucleophiles has greatly expanded the synthetic utility of this chemistry. acs.orgnih.gov

Other important intermediates include:

Sulfinyl Chlorides: These are reactive intermediates formed from sulfinates, for example, by reaction with thionyl chloride or oxalyl chloride. They are readily attacked by nucleophiles like amines to form sulfinamides. britannica.comacs.org

Sulfur Ylides: These zwitterionic species, with adjacent positive sulfur and negative carbon centers, can be formed from the deprotonation of sulfonium salts. wikipedia.orgthieme-connect.de They are key players in reactions like the Johnson–Corey–Chaykovsky reaction and various sigmatropic rearrangements. wikipedia.orgthieme-connect.de

Palladium Sulfinate Complexes: In transition metal-catalyzed cross-coupling reactions, the transmetalation between an oxidative addition complex and a sulfinate salt generates a palladium sulfinate intermediate, which is a key species in the catalytic cycle before SO₂ extrusion and reductive elimination. nih.govacs.org

Table 1: Key Reaction Intermediates in Organosulfur Chemistry

Intermediate TypeFormation Pathway / ReactionSignificanceCitations
Thionium IonPummerer Rearrangement (from activated sulfoxides)Key electrophile for C-C and C-heteroatom bond formation. acs.orgnih.gov
Sulfonium YlideDeprotonation of sulfonium saltsIntermediate in rearrangements and epoxide/aziridine synthesis. wikipedia.orgthieme-connect.de
Sulfinyl ChlorideReaction of sulfinic acids/salts with chlorinating agentsReactive precursor for sulfinamides and sulfinate esters. britannica.comacs.orgacs.org
Palladium Sulfinate ComplexTransmetalation in Pd-catalyzed cross-couplingPost-transmetalation intermediate prior to SO₂ extrusion. nih.govacs.org
Sulfonyl RadicalOxidation of sulfinatesKey species in radical-based sulfonylation reactions. nih.govrsc.orgnih.gov

Transition metals play a pivotal role in harnessing the synthetic potential of sulfinates, enabling a wide array of cross-coupling and functionalization reactions. researchgate.net Palladium, nickel, and copper are the most prominently used metals in these transformations.

Palladium (Pd) is widely employed for the direct sulfinylation and desulfinative cross-coupling of organoboron compounds and aryl halides with sulfinates. nih.govresearchgate.netnih.govacs.org A general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the sulfinate salt to form a palladium sulfinate intermediate. nih.gov This intermediate then undergoes SO₂ extrusion and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov These methods provide access to a broad range of sulfoxides and biaryls under relatively mild conditions. acs.orgnih.gov

Nickel (Ni) has emerged as an attractive, cost-effective alternative to palladium for sulfone synthesis. nih.govmdpi.com Dual photoredox/nickel catalysis allows for the cross-coupling of sodium sulfinates with various aryl, heteroaryl, and even less reactive vinyl chlorides at room temperature. nih.gov Nickel catalysis is also effective for the synthesis of sulfinates from boronic acids and a sulfur dioxide surrogate (DABSO), tolerating a wide range of functional groups. acs.org Mechanistic pathways in nickel catalysis can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles, often involving radical intermediates. nih.govacs.org

Copper (Cu) catalysts are also utilized, particularly in oxidative reactions. For example, copper-catalyzed sulfonylation of alkenes and alkynes with sodium sulfinates under oxidative conditions has been developed. researchgate.net

Table 2: Transition Metals in Catalytic Sulfinate Transformations

Transition MetalTypical Reaction TypeKey FeaturesCitations
Palladium (Pd)Desulfinative Cross-Coupling, SulfinylationCouples sulfinates with aryl halides and organoborons. nih.govacs.orgresearchgate.netnih.govacs.org
Nickel (Ni)Sulfone Synthesis, Reductive Cross-CouplingCost-effective; enables photoredox dual catalysis and coupling with aryl chlorides. nih.govmdpi.comacs.orgrsc.orgnih.gov
Copper (Cu)Oxidative SulfonylationUsed for functionalization of unsaturated C-C bonds. researchgate.netresearchgate.net

The presence of fluorine atoms, such as the gem-difluoro group in this compound, profoundly influences reaction pathways, often in non-intuitive ways. rsc.orgchinesechemsoc.org One of the most significant phenomena is the "negative fluorine effect" (NFE) , which describes the observation that α-fluorine substitution on a carbanion can dramatically decrease its reactivity in nucleophilic alkylations. rsc.orgnih.gov

This effect is counterintuitive, as fluorine's high electronegativity would be expected to stabilize an adjacent negative charge. However, the NFE is attributed to factors including repulsion between the lone-pair electrons of the carbanion and the electron-rich fluorine atom, as well as the thermal instability of fluorinated carbanions, which can readily undergo α-elimination. rsc.orgnih.gov For example, the reactivity of sulfone-stabilized carbanions towards epoxides was found to decrease significantly with increasing fluorine substitution. rsc.org

Table 3: The Negative Fluorine Effect on Carbanion Reactivity

Relative Reactivity OrderObservationCitation
(PhSO₂)₂CF⁻ > PhSO₂CHF⁻ > PhSO₂CF₂⁻Reactivity towards propylene (B89431) oxide decreases as the number of fluorine atoms increases. rsc.org
PhSO₂CCl₂⁻ > PhSO₂CF₂⁻The difluorinated carbanion is less reactive than its dichlorinated analogue. rsc.org

Despite this "negative" effect on nucleophilicity, fluorine substitution can also be beneficial. The strong inductive effect of the gem-difluoro group can polarize adjacent C-C double bonds, facilitating regioselective reactions. nih.govrsc.org Furthermore, fluorine substitution can increase the configurational stability of chiral α-sulfonyl carbanions by raising the barrier to rotation around the C-S bond, an effect attributed to negative hyperconjugation (nC→σ*SR). acs.org The presence of the gem-difluoro group can also accelerate certain reactions, such as ring-closing metathesis, through a Thorpe-Ingold-like effect where the CF₂ group alters bond angles to favor cyclization. rsc.org Therefore, the influence of vicinal fluorine atoms is a complex balance of destabilizing electronic repulsions, stabilizing inductive and hyperconjugative effects, and steric factors that can be strategically exploited to control reaction outcomes. chinesechemsoc.org

Applications of Sodium 4,4 Difluorocyclohexane 1 Sulfinate in Advanced Organic Synthesis

Sodium 4,4-Difluorocyclohexane-1-sulfinate as a Specialized Fluoroalkylation Reagent

This compound is a key member of the so-called "Baran sulfinates," a toolkit of reagents developed for the late-stage functionalization of complex molecules, particularly nitrogen-containing heterocycles. alkalisci.comsigmaaldrich.com Its primary application is as a precursor to the 4,4-difluorocyclohexyl radical, which can then engage in carbon-carbon bond formation. This process is particularly valuable in drug discovery and development, where the introduction of fluorinated alkyl groups can significantly improve the properties of a lead compound. nih.gov The generation of the radical is typically achieved under mild conditions, often using an oxidant, which makes the reagent compatible with a wide array of sensitive functional groups. nih.gov

The combination of sulfur and fluorine chemistry in this reagent allows for a variety of fluoroalkylation reactions via radical pathways. sioc.ac.cn The stability and ease of handling of this solid sulfinate salt make it a practical and efficient source for the desired fluorinated carbocycle. sigmaaldrich.com

A significant advantage of using this compound is its utility in the highly regioselective functionalization of electron-deficient heteroaromatic systems. sigmaaldrich.com This type of reaction, often referred to as Minisci-type functionalization, typically proceeds with high predictability, targeting the protonated, electron-poor positions of the heterocycle. The regioselectivity can often be controlled by adjusting reaction parameters such as pH and solvent choice, allowing for precise installation of the 4,4-difluorocyclohexyl group. alkalisci.comsigmaaldrich.com

Research has demonstrated that zinc sulfinate salts, which can be prepared from their sodium counterparts, are highly effective in the radical functionalization of heterocycles. nih.gov This method allows for the direct and mild formation of C-C bonds with a high degree of regioselectivity that is often orthogonal to other C-H functionalization techniques. nih.govresearchgate.net While the 4,4-difluorocyclohexyl group itself is achiral, its introduction into a chiral molecule can proceed with high diastereoselectivity, influenced by the existing stereocenters of the substrate. The regioselectivity is primarily governed by the electronic properties of the substrate.

Table 1: Regioselectivity in C-H Fluoroalkylation of Heterocycles
Heterocycle TypeTypical Site of FunctionalizationControlling Factors
PyridinesC2 or C4 positionSteric hindrance, electronic effects of substituents
QuinolinesC2 or C4 positionpH, nature of the radical precursor
ImidazolesC2 positionSubstituents on nitrogen and carbon atoms

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the rapid diversification of complex, drug-like molecules to explore structure-activity relationships (SAR). nih.govrsc.org this compound is an ideal reagent for LSF because it enables the direct installation of the 4,4-difluorocyclohexyl group onto existing molecular skeletons, bypassing the need for de novo synthesis. alkalisci.comnih.gov This approach accelerates the drug discovery process by allowing chemists to modify advanced intermediates or even final drug candidates. nih.gov

The mild reaction conditions required for generating radicals from sulfinates ensure compatibility with a broad range of functional groups commonly found in pharmaceuticals, such as esters, amides, nitriles, and even reactive aryl halides. nih.gov This high degree of functional group tolerance is a critical feature for successful LSF. nih.govnih.gov

The primary use of this compound is for radical fluoroalkylation, a process that involves the formation of a C-C bond through a C-H activation mechanism. sigmaaldrich.comsigmaaldrich.com The sulfinate salt acts as a source of the 4,4-difluorocyclohexyl radical, which then adds to an electron-deficient C-H bond on a substrate, typically a protonated heteroarene. nih.govsigmaaldrich.com This radical-based C-H functionalization is highly effective for modifying electron-deficient heteroarenes, with the regioselectivity being tunable and predictable. alkalisci.comsigmaaldrich.com

While direct C-H sulfonylation (formation of a C-SO₂R bond) is a known transformation for sulfinate salts, the focus with reagents like this compound is typically on the desulfinative alkylation, where the SO₂ group is lost. However, the sulfinate moiety itself is a versatile functional handle. researchgate.net

Utility in Late-Stage Functionalization of Complex Molecular Scaffolds

Diverse Organosulfur Compound Synthesis via Sulfinate Transformations

Sodium sulfinates are versatile building blocks for creating a wide array of organosulfur compounds through the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. researchgate.netnih.gov Depending on the reaction conditions, these salts can act as nucleophiles, electrophiles, or radical precursors. nih.govrsc.org This multifaceted reactivity allows for the synthesis of key sulfur-containing functional groups like sulfones and sulfonamides. researchgate.netresearchgate.net

The synthesis of sulfones from sulfinate salts is a common and reliable transformation. nih.govrsc.org The sulfinate anion can act as a nucleophile, displacing a leaving group on an alkyl or aryl halide to form the corresponding sulfone. This method provides a direct route to unsymmetrical sulfones.

Alternatively, radical pathways can be employed. The 4,4-difluorocyclohexylsulfonyl radical, generated from the sulfinate, can be trapped by various radical acceptors to yield sulfone products. For example, the addition of the sulfonyl radical to an alkene or alkyne, followed by a subsequent reaction, can produce vinyl or β-functionalized sulfones. researchgate.net

Table 2: General Methods for Synthesizing Fluorinated Sulfones from this compound
Reaction TypeCoupling PartnerTypical ConditionsProduct Type
Nucleophilic SubstitutionAlkyl Halide (R'-X)Polar aprotic solvent (e.g., DMF, DMSO)Alkyl 4,4-difluorocyclohexyl sulfone
Michael Additionα,β-Unsaturated CarbonylBase catalystβ-Keto 4,4-difluorocyclohexyl sulfone
Radical AdditionAlkene/AlkyneRadical initiator (e.g., peroxide)Vinyl or Alkyl 4,4-difluorocyclohexyl sulfone

Fluorinated sulfonamides are a critical class of compounds in medicinal chemistry and agrochemicals. researchgate.netnih.gov this compound can be converted into the corresponding sulfonamides through several synthetic routes. A common method involves a one-pot reaction where the sulfinate is coupled with an amine in the presence of an oxidant. nih.gov For instance, using reagents like N-halosuccinimides (NXS) can mediate the direct N-sulfonylation of amines and their derivatives with sodium sulfinates to produce sulfonamides in high yields. nih.gov

Another approach is the conversion of the sulfinate to a more reactive sulfonyl chloride intermediate using a chlorinating agent, which is then reacted with a primary or secondary amine. nih.gov This two-step procedure is highly versatile and accommodates a wide range of amines. The development of methods for the late-stage conversion of primary sulfonamides back to sulfinates further highlights the synthetic utility and interconversion of these functional groups. nih.gov

Table 3: Common Reagents for the Synthesis of Fluorinated Sulfonamides from Sulfinates
MethodKey ReagentsAmine SubstrateAdvantages
Oxidative AminationI₂, TBAI, or NXS; Amine (R¹R²NH)Primary and secondary amines, azolesOne-pot procedure, mild conditions
Via Sulfonyl Halide1. SO₂Cl₂ or NCS; 2. Amine (R¹R²NH)Wide range of primary and secondary aminesHigh reactivity of intermediate, broad scope

Formation of Fluorinated Thiosulfonates (R-SO₂S-R')

The synthesis of thiosulfonates from sodium sulfinates is a well-established transformation in organic chemistry, and these methods are applicable to fluorinated analogs like this compound. nih.govrsc.org Thiosulfonates are valuable compounds in their own right, with applications in medicinal chemistry and as intermediates in organic synthesis.

One common approach involves the reaction of a sodium sulfinate with a thiol or disulfide. For instance, copper-catalyzed sulfenylation of disulfides with sodium sulfinates under an air atmosphere provides an efficient route to thiosulfonates. nih.gov In this process, the copper catalyst facilitates the coupling of the sulfinate with the disulfide, leading to the formation of the S-S bond.

Another powerful method is the BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates. nih.gov This reaction proceeds through a radical mechanism, where the sodium sulfinate is converted into a sulfonyl radical, which then combines with another sulfinate molecule to form the thiosulfonate. This method is noted for its good functional group tolerance and can be used to prepare both symmetrical and unsymmetrical thiosulfonates under mild conditions. nih.gov

While specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the general applicability of these methods to a wide range of sodium sulfinates suggests their potential for the synthesis of 4,4-difluorocyclohexyl-containing thiosulfonates. nih.gov

Table 1: General Methods for Thiosulfonate Synthesis from Sodium Sulfinates

MethodReagents and ConditionsProduct TypeReference
Copper-Catalyzed SulfenylationDisulfides, Copper catalyst, AirSymmetrical/Unsymmetrical nih.gov
BF₃·OEt₂-Mediated Radical DisproportionationBF₃·OEt₂Symmetrical/Unsymmetrical nih.gov

Synthesis of Fluorinated Sulfides (R-S-R')

Sodium sulfinates, including their fluorinated derivatives, are versatile precursors for the synthesis of sulfides. nih.govrsc.org The ability of sodium sulfinates to act as sources of both sulfonyl and sulfenylating agents under different reaction conditions makes them valuable reagents in the construction of C-S bonds. nih.gov

The synthesis of sulfides from sodium sulfinates typically involves a reduction step, either in situ or as a separate reaction, to generate a more nucleophilic sulfur species that can then react with an electrophile. However, more direct methods are also available. Sodium sulfinates can participate in various coupling reactions to form sulfides.

While the broader class of sodium sulfinates is known to be applicable in sulfide (B99878) synthesis, specific research detailing the direct use of this compound for the synthesis of fluorinated sulfides is not widely reported. The general methodologies for sulfide synthesis from sulfinates would likely be applicable.

Stereocontrolled Synthesis Applications

The introduction of fluorine atoms into organic molecules can significantly influence their conformational preferences and stereochemical outcomes in reactions. This compound, with its stereodefined cyclohexane (B81311) ring, holds potential for applications in stereocontrolled synthesis.

While the direct use of this compound as a catalyst in asymmetric transformations is not yet a prominent area of research, the broader field of organocatalysis often employs chiral molecules containing sulfur and fluorine to induce stereoselectivity. For example, chiral sulfonamides derived from trans-1,2-diaminocyclohexane have been shown to be effective organocatalysts in asymmetric Michael-hemiacetalization reactions. nih.gov This highlights the potential for developing chiral catalysts based on the 4,4-difluorocyclohexane scaffold.

A significant advancement in the application of fluorinated sulfinates is their use as sources of alkyl radicals in photo-enantiocontrolled processes. researchgate.net Research has demonstrated a strategy where gem-difluorinated sulfinates act as precursors to their corresponding alkyl radicals under visible light irradiation. researchgate.netresearchgate.net

The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the sulfinate (the donor) and a transient iminium ion (the acceptor), which is formed from the reaction of an enal with a chiral organocatalyst. researchgate.net Upon light irradiation, this EDA complex undergoes a single-electron transfer (SET) process, generating a sulfonyl radical and a β-enaminyl radical. The sulfonyl radical then extrudes sulfur dioxide (SO₂) to form a gem-difluoro radical, which recombines with the enaminyl radical in a stereocontrolled manner to form the new C-C bond. researchgate.net

Although the primary example in the foundational research utilized sodium difluoromethane (B1196922) sulfinate, the authors suggest that this methodology could be extended to other fluorinated sulfinates. researchgate.netrsc.org This opens the door for this compound to be used for the enantioselective introduction of the 4,4-difluorocyclohexyl group into unsaturated aldehydes. researchgate.net This method is also compatible with flow conditions, which offers advantages for scalability. researchgate.net

Table 2: Key Steps in Photo-Enantiocontrolled Functionalization

StepDescriptionKey IntermediatesReference
Formation of Iminium IonReaction of an enal with a chiral organocatalyst.Iminium ion researchgate.net
Formation of EDA ComplexThe sulfinate acts as an electron donor and forms a complex with the iminium ion acceptor.Electron-Donor-Acceptor (EDA) complex researchgate.net
Photoinduced Single-Electron Transfer (SET)Light irradiation of the EDA complex leads to the formation of radical species.Sulfonyl radical, β-enaminyl radical researchgate.net
Radical Generation and RecombinationThe sulfonyl radical extrudes SO₂ to form a gem-difluoro radical, which recombines stereoselectively.gem-difluoro radical researchgate.net

Green Chemistry and Sustainable Synthesis Approaches Utilizing Sulfinates

The principles of green chemistry are increasingly influencing the development of new synthetic methods. The use of sodium sulfinates aligns with these principles in several ways, including the development of solvent-free and catalyst-free reaction conditions.

A notable example of a green and sustainable method for C-S bond formation is the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates. mdpi.com This approach utilizes water-assisted grinding and potassium iodide as an activator, completely avoiding the use of metal catalysts, bases, and organic solvents. The reaction proceeds with high atom economy and a short reaction time, and it has been demonstrated to be applicable to a range of alkyl and aryl sodium sulfinate salts. mdpi.com While not explicitly demonstrated with this compound, the broad substrate scope suggests its potential applicability.

The use of green solvents is another key aspect of sustainable synthesis. The development of synthetic routes for sulfur-containing heterocyclic compounds in environmentally benign solvents like water, ionic liquids, and deep eutectic solvents is an active area of research. As sodium sulfinates are often water-soluble or soluble in polar, green solvents, their integration into such sustainable synthetic protocols is highly feasible.

Theoretical and Computational Chemistry Studies of Sodium 4,4 Difluorocyclohexane 1 Sulfinate and Analogs

Computational Modeling of Fluorinated Organosulfur Compounds

The introduction of fluorine into organosulfur molecules significantly alters their physical and chemical properties due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. Computational modeling is essential for predicting and rationalizing these effects.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for studying the electronic structure and reactivity of organosulfur molecules. numberanalytics.comnumberanalytics.com It offers a favorable balance between computational cost and accuracy, making it suitable for a range of applications from geometry optimization to reaction mechanism elucidation. researchgate.netnih.gov

DFT calculations are instrumental in predicting key molecular properties of fluorinated sulfinates. For instance, DFT can be used to determine optimized molecular geometries, bond lengths, and bond angles, revealing how the bulky and electron-withdrawing fluorine atoms on the cyclohexane (B81311) ring influence the stereochemistry at the sulfur center. Studies on drug-like molecules containing sulfur have successfully used DFT methods, such as B3LYP/6-31+G(d) for geometry optimization, to predict oxidative susceptibilities. acs.org

Furthermore, DFT is applied to calculate energetic properties, such as bond dissociation energies (BDEs). The relatively weak C–S bond in sulfinates makes them excellent radical precursors, a characteristic that DFT can quantify. nih.gov For example, DFT calculations can estimate the S–O bond dissociation enthalpies in related sulfoxides to predict their stability under oxidative stress. acs.org In the context of Sodium 4,4-difluorocyclohexane-1-sulfinate, DFT could predict the energy required to homolytically cleave the C–S bond to form a 4,4-difluorocyclohexyl radical, a key intermediate in many reactions involving sulfinates. nih.govnih.gov

Table 1: Representative Applications of DFT in Organosulfur Chemistry

Application Area Specific Calculation Insights Gained References
Structural Analysis Geometry Optimization Predicts stable conformations, bond lengths (e.g., C-S, S-O), and angles. acs.org
Thermodynamics Bond Dissociation Energy (BDE) Quantifies the strength of chemical bonds to predict radical formation propensity. acs.orgnih.gov
Reaction Mechanisms Transition State Search Identifies the energy barriers and structures of transition states in reactions. nih.govchemrxiv.org
Electronic Properties Molecular Orbital Analysis Determines the distribution of electron density and identifies frontier orbitals (HOMO/LUMO). ubc.ca
Spectroscopy Vibrational Frequencies Predicts infrared (IR) spectra to aid in the identification of functional groups. researchgate.net

Beyond DFT, other quantum chemical methods are employed to study organosulfur compounds, each with its own strengths and weaknesses. numberanalytics.com

Ab Initio Methods: These high-level methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are derived from first principles without empirical parameters. ruhr-uni-bochum.de They can provide highly accurate results, especially for systems where DFT might struggle, such as those with significant weak interactions or complex electronic structures. ruhr-uni-bochum.de However, their high computational demand often limits their application to smaller molecules. They serve as a benchmark to validate the accuracy of more cost-effective methods like DFT. researchgate.net

Semi-Empirical Methods: Methods like Density-Functional Based Tight-Binding (DFTB) are approximations of DFT that use pre-calculated parameters to speed up calculations significantly. researchgate.net This allows for the study of much larger systems or for performing molecular dynamics simulations over longer timescales. While less accurate than DFT or ab initio methods, they are valuable for initial explorations of large conformational spaces or for systems where qualitative trends are sufficient. researchgate.net

Elucidation of Mechanistic Pathways and Reactivity through Computational Studies

Computational chemistry is crucial for mapping the complex reaction pathways of sulfinates, which can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.org

A primary application of computational chemistry is the elucidation of reaction mechanisms. numberanalytics.comresearchgate.net By calculating the potential energy surface of a reaction, chemists can map the entire reaction coordinate, from reactants to products, including any intermediates and transition states.

For reactions involving sulfinates, DFT calculations can distinguish between different possible pathways, such as one-electron (radical) versus two-electron (ionic) mechanisms. nih.gov For example, in the reaction of sulfinates with pyridinium (B92312) salts, DFT calculations revealed a plausible mechanism involving the formation of a photoactive electron donor-acceptor (EDA) complex, followed by single-electron transfer to generate a sulfonyl radical. nih.gov Similarly, the thermal rearrangement of allylic sulfinates to the more stable allylic sulfones has been investigated computationally, helping to rationalize product distributions. researchgate.net For this compound, such studies could predict the transition state structure for its conversion to a sulfonyl radical, providing insight into the energy barrier for this critical step. nih.gov

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods provide a suite of descriptors for this purpose.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and location of the HOMO indicate a molecule's ability to act as an electron donor (nucleophile), while the LUMO describes its capacity as an electron acceptor (electrophile). For this compound, the HOMO would likely be localized on the sulfinate group's sulfur and oxygen atoms, indicating its potential to react with electrophiles.

Reactivity Indices: DFT provides various reactivity indices that quantify chemical behavior. These include electronegativity, hardness, softness, and the Fukui function, which predicts the most likely sites for nucleophilic or electrophilic attack within a molecule. These indices are derived from the electronic structure and provide a more nuanced picture of reactivity than FMO analysis alone. ubc.ca

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the electron density to describe bonding in terms of localized orbitals. This can reveal details about charge distribution, hybridization, and delocalization within the molecule, explaining, for example, how the electronegative fluorine atoms in the 4,4-difluoro-cyclohexane ring electronically influence the sulfinate group. researchgate.net

Ultimately, the goal of many computational studies is to predict how a molecule will behave in a chemical reaction. nih.gov By combining mechanistic elucidation with the analysis of electronic structure, computational models can forecast both reactivity and selectivity.

For this compound, computational models could predict its reactivity profile in various transformations. For instance, in Minisci-type C-H functionalization reactions, where sulfinates generate alkyl radicals, computational studies can help predict the success of the reaction with different heterocyclic partners. nih.gov DFT calculations have been used to create a "risk scale" for the oxidation of sulfides to sulfoxides based on calculated S-O bond dissociation enthalpies, successfully predicting the relative oxidation propensities. acs.org A similar approach could be applied to predict the oxidative stability of this compound.

Furthermore, these models can explain and predict selectivity (chemo-, regio-, and stereoselectivity). In reactions with multiple potential outcomes, comparing the activation energies for the different pathways allows for the prediction of the major product. For example, computational studies have explained the divergent reactivity of sulfinates with pyridinium salts, which can lead to either C4-sulfonylation or a three-component alkenylation, depending on whether the reaction proceeds through a two-electron or one-electron pathway. nih.gov

Table 2: Computationally Derived Descriptors and Their Role in Predicting Reactivity

Descriptor Method of Calculation Predicted Property Relevance to this compound
HOMO/LUMO Energies DFT, Ab Initio Nucleophilicity/Electrophilicity Predicts reactivity towards electron-deficient or electron-rich species.
Activation Energy (ΔG‡) DFT (Transition State Search) Reaction Rate / Feasibility Determines the kinetic viability of potential reaction pathways.
Reaction Energy (ΔG°) DFT (Energy Calculation) Thermodynamic Favorability Predicts whether a reaction is energetically downhill and the position of equilibrium.
Partial Atomic Charges NBO, Mulliken Population Analysis Site of Attack Identifies electropositive/electronegative centers for ionic reactions.
Fukui Function DFT Regioselectivity Predicts the most reactive sites for radical, nucleophilic, or electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its reactivity and interaction with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the molecule's potential energy surface and its behavior over time.

Conformational Analysis of the 4,4-Difluorocyclohexane Ring

The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. For a 4,4-disubstituted cyclohexane, such as the difluorinated ring in the title compound, the two fluorine atoms are geminally substituted, meaning they are attached to the same carbon atom. This C4 carbon is tetrahedral, and the two C-F bonds, along with the two C-C bonds of the ring, will have a specific spatial arrangement.

Computational studies on trans-1,4-difluorocyclohexane have shown a strong preference for the diaxial conformer in the gas phase, which is contrary to what would be expected based on steric hindrance alone. This preference is attributed to a combination of factors, including the minimization of dipole-dipole repulsions between the C-F bonds in the diequatorial conformer and favorable hyperconjugative interactions in the diaxial form. However, in polar solvents, the diequatorial conformer becomes more stable due to better solvation of the larger molecular dipole moment.

Therefore, the most stable conformation of this compound is predicted to be a chair conformation with the sodium sulfinate group in the equatorial position. The two fluorine atoms at the C4 position will occupy one axial and one equatorial-like position relative to the plane of the ring.

Table 1: Predicted Conformational Preferences for the Substituted Cyclohexane Ring

Substituent PositionPredicted Stable ConformationRationale
C1-Sulfinate GroupEquatorialMinimization of 1,3-diaxial steric strain.
C4-Difluoro GroupGeminal substitutionOne fluorine is axial, one is equatorial.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of this compound in a simulated environment, such as in a solvent. An MD simulation would model the movement of each atom in the molecule over time based on a force field that describes the interatomic forces.

A typical MD simulation protocol for this molecule would involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic solution conditions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and allowing it to reach a stable state in terms of temperature and pressure.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample the conformational space of the molecule.

From the MD trajectory, various properties can be analyzed, including:

Conformational transitions: Observing the frequency and timescale of transitions between different chair and boat conformations of the cyclohexane ring.

Solvent interactions: Analyzing the hydration shell around the polar sulfinate group and the more hydrophobic difluorinated part of the molecule.

Intramolecular interactions: Monitoring hydrogen bonding and other non-covalent interactions that influence the molecular shape.

While specific MD simulation data for this compound is not publicly available, simulations on related fluorinated and substituted cyclohexanes suggest that the molecule would exhibit significant flexibility, with the cyclohexane ring undergoing dynamic puckering. The presence of the polar sodium sulfinate group would lead to strong interactions with polar solvents, influencing the orientation and dynamics of the entire molecule.

Quantitative Structure-Reactivity Relationship (QSAR) Studies in Fluorinated Sulfinates

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. These models are valuable tools in computational chemistry for predicting the properties of new compounds and for understanding the molecular features that govern a particular outcome.

For fluorinated sulfinates, QSAR studies could be employed to predict their reactivity in various chemical transformations, such as their ability to act as radical precursors or their nucleophilicity. While specific QSAR studies focused solely on fluorinated sulfinates are not widely reported, the principles of QSAR can be applied by considering relevant molecular descriptors.

A QSAR study on fluorinated sulfinates would typically involve the following steps:

Data Set Compilation: Assembling a set of fluorinated sulfinate compounds with experimentally measured reactivity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the data set. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: Derived from quantum mechanics calculations (e.g., orbital energies, partial charges).

Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates a subset of the calculated descriptors with the observed reactivity.

Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques.

Table 2: Potentially Relevant Molecular Descriptors for QSAR Studies of Fluorinated Sulfinates

Descriptor ClassExample DescriptorsPotential Relevance to Reactivity
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic charges on S and ORelate to the molecule's ability to donate or accept electrons, and its polar interactions.
Steric Molar refractivity, van der Waals volume, Surface areaDescribe the size and shape of the molecule, which can influence its accessibility to reaction partners.
Lipophilicity LogP (octanol-water partition coefficient)Indicates the compound's solubility and partitioning behavior between different phases.
Quantum Chemical C-S bond dissociation energy, Fukui indicesCan directly model the propensity for radical formation or susceptibility to nucleophilic/electrophilic attack.

For a reaction involving the generation of a radical from a fluorinated sulfinate, QSAR models might reveal that descriptors related to the strength of the carbon-sulfur bond and the stability of the resulting radical are the most important predictors of reactivity. For instance, a lower C-S bond dissociation energy, which could be calculated using quantum chemical methods, would likely correlate with a higher rate of radical formation.

The inclusion of fluorine atoms can significantly impact the electronic properties of the molecule, which would be captured by descriptors such as partial atomic charges and the dipole moment. QSAR studies on other fluorinated compounds have often highlighted the importance of electronic and quantum chemical descriptors in predicting their activity.

By developing robust QSAR models, it would be possible to screen virtual libraries of novel fluorinated sulfinates and prioritize the synthesis of those with desired reactivity profiles, thereby accelerating the discovery of new and useful chemical reagents.

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Complex Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic investigation of organofluorine compounds like Sodium 4,4-difluorocyclohexane-1-sulfinate. While specific multi-dimensional and variable-temperature NMR studies on this particular sulfinate are not extensively published, the application of techniques such as COSY, HSQC, HMBC, and NOESY would be critical in unequivocally assigning the proton and carbon signals of the difluorocyclohexane ring and understanding its conformational dynamics.

In mechanistic studies, NMR can be used to track the progress of reactions involving the sulfinate, identify intermediates, and probe the electronic environment of the reacting centers. For instance, in the radical-mediated C-H functionalization reactions where this reagent is commonly employed, NMR could help in understanding the fate of the sulfinate and the formation of byproducts. mdpi.comresearchgate.netnih.gov

Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. ucsb.eduhuji.ac.il For this compound, ¹⁹F NMR is the most direct method for observing the fluorine atoms.

Table 1: Anticipated ¹⁹F NMR Spectroscopic Data for this compound

ParameterExpected Range/PatternInformation Gained
Chemical Shift (δ)-90 to -120 ppm (relative to CFCl₃)Electronic environment of the C-F bonds.
Splitting PatternLikely a complex multiplet, potentially an AB quartet further split by protons.Diastereotopic nature of the fluorine atoms and their coupling to neighboring protons.
²JFF Coupling Constant150 - 250 HzThrough-bond interaction between the geminal fluorine atoms.
JHF Coupling ConstantsVariable (typically 5-50 Hz)Spatial relationship between fluorine atoms and protons on the cyclohexane (B81311) ring.

Note: The exact values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) Techniques for Identification of Transient Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for identifying transient species in a reaction mixture. For this compound, HRMS would provide the exact mass of the ion, confirming its molecular formula (C₆H₉F₂NaO₂S). sigmaaldrich.comsigmaaldrich.com

In the context of mechanistic studies, HRMS is particularly valuable for detecting and identifying short-lived radical intermediates or other transient species generated during reactions. nih.govrsc.org For example, in a typical radical difluoromethylation reaction, HRMS could be used to trap and identify the 4,4-difluorocyclohexyl radical. The fragmentation pattern observed in the mass spectrum can also provide structural information. For sulfinate salts, common fragmentation pathways include the loss of SO₂. aaqr.orgresearchgate.netnih.govnih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zTechniqueApplication
[C₆H₉F₂O₂S]⁻183.0245ESI⁻Molecular ion of the sulfinate anion.
[C₆H₉F₂NaO₂S + H]⁺207.0180ESI⁺Protonated molecular ion.
[C₆H₉F₂Na₂O₂S]⁺229.0000ESI⁺Sodiated adduct.

Note: These are calculated values. Experimental values would be compared to confirm elemental composition.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and conformational details. mdpi.com While a crystal structure for this compound has not been publicly reported, obtaining one would be invaluable for understanding its solid-state conformation.

The data would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the sulfinate group (axial or equatorial). libretexts.orglibretexts.orgyoutube.com This information is crucial for rationalizing the reactivity and stereoselectivity observed in its chemical transformations. The solid-state packing and intermolecular interactions, such as hydrogen bonding involving the sulfinate oxygen atoms, would also be elucidated.

In-situ Spectroscopic Methods for Real-Time Reaction Monitoring

In-situ spectroscopic techniques, such as ReactIR (FTIR), Raman, and in-situ NMR, are powerful tools for monitoring chemical reactions in real-time. These methods allow for the observation of reactant consumption, product formation, and the appearance and disappearance of intermediates without the need for sampling and quenching.

For reactions involving this compound, in-situ spectroscopy could provide detailed kinetic data and mechanistic insights. For example, by monitoring the characteristic vibrational frequencies of the S=O bond in the sulfinate, one could track its conversion during a reaction. Similarly, in-situ NMR could be used to observe the changes in the ¹H and ¹⁹F NMR spectra as the reaction progresses, offering a more complete picture of the reaction mechanism. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Sodium 4,4-difluorocyclohexane-1-sulfinate, and what yields can be expected?

  • Methodological Answer : The compound is synthesized via "Standard Procedure B," which involves reacting stoichiometric equivalents of the cyclohexane precursor with a sulfinating agent under controlled conditions. For a 1.69 mmol scale, a 78% yield is achievable, with purification via column chromatography (Rf = 0.18 in 20% methanol/DCM). The product is isolated as a white solid with a melting point >300°C .
  • Key Data :

  • Yield: 78%
  • Rf: 0.18 (20% methanol/DCM)
  • Physical State: White solid, m.p. >300°C .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization includes:

  • HRMS (ESI-TOF) : Calculated m/z for (M-Na)–: 161.0636; Observed: 161.0633 .
  • IR (neat) : Peaks at 3383 cm⁻¹ (O–H stretch), 1626 cm⁻¹ (S=O asymmetric stretch), and 1310 cm⁻¹ (C–F stretches) .
  • TLC : KMnO₄ staining confirms sulfinate functional groups .

Q. What safety precautions are recommended for handling fluorinated sulfinates?

  • Methodological Answer : While specific safety data for this compound is limited, structurally related fluorinated cyclohexanes (e.g., 4,4-difluorocyclohexanecarboxylic acid) suggest hazards include skin/eye irritation (Hazard Class: Eye Irrit. 2, Skin Irrit. 2). Use PPE (gloves, goggles), work in a fume hood, and consult SDS for analogous compounds .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer : Yield optimization requires:

  • Reaction Monitoring : Use TLC (20% methanol/DCM) to track intermediate formation .
  • Temperature Control : Maintain reaction temperatures below decomposition thresholds (e.g., <100°C for sulfinate stability).
  • Purification : Employ recrystallization or gradient column chromatography to isolate high-purity product .

Q. What strategies resolve discrepancies in NMR or HRMS data for fluorinated sulfinates?

  • Methodological Answer :

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may shift peaks due to hydrogen bonding with sulfinate groups.
  • Isotopic Patterns : Fluorine (¹⁹F) splitting in HRMS can cause misinterpretation; use high-resolution instruments and compare with simulated isotopic distributions .
  • Contamination Checks : Verify purity via elemental analysis or additional techniques (e.g., X-ray crystallography) .

Q. What mechanistic insights exist for the reactivity of this compound in radical or nucleophilic reactions?

  • Methodological Answer :

  • Radical Initiation : The sulfinate group (SO₂⁻) can act as a radical precursor under oxidative conditions (e.g., with KMnO₄), forming sulfonyl radicals for C–S bond formation .
  • Steric Effects : The 4,4-difluoro substitution on the cyclohexane ring may influence regioselectivity in nucleophilic substitutions due to conformational rigidity .

Q. How does this compound compare to other sodium sulfinates in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine substituents increase electron-withdrawing effects, potentially enhancing electrophilicity in Pd-catalyzed couplings.
  • Benchmarking : Compare reaction rates and yields with non-fluorinated analogs (e.g., sodium cyclohexanesulfinate) under identical conditions .

Methodological Notes

  • Contradictions in Evidence : While provides safety data for a related compound, direct toxicity studies for this compound are absent. Assume precautionary measures based on structural analogs.
  • Advanced Design : For mechanistic studies, combine experimental data (e.g., kinetic isotope effects) with computational modeling (DFT) to elucidate reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.